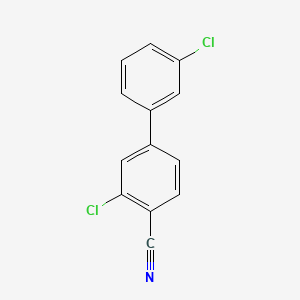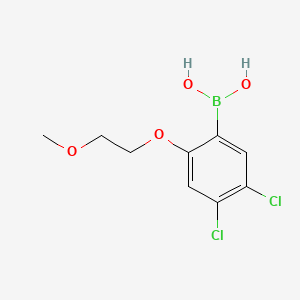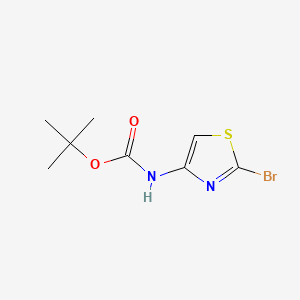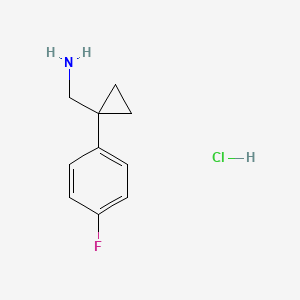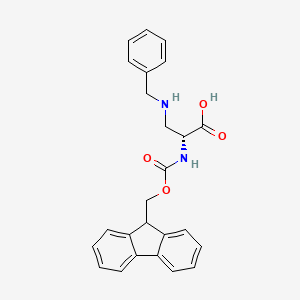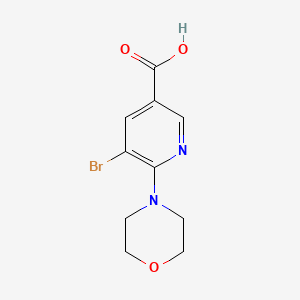
Acide 5-bromo-6-morpholinonicotinique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-morpholinonicotinic acid: is a chemical compound that belongs to the class of nicotinic acid derivatives. It is known for its potent inhibitory effects on the enzyme dihydroorotate dehydrogenase, which plays a crucial role in the de novo synthesis of pyrimidine nucleotides
Applications De Recherche Scientifique
Chemistry: 5-Bromo-6-morpholinonicotinic acid is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through various chemical reactions, making it a versatile intermediate in organic synthesis .
Biology: In biological research, 5-Bromo-6-morpholinonicotinic acid is studied for its inhibitory effects on dihydroorotate dehydrogenase. This enzyme is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Medicine: Due to its inhibitory effects on dihydroorotate dehydrogenase, 5-Bromo-6-morpholinonicotinic acid is being investigated as a potential therapeutic agent for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.
Industry: In the industrial sector, 5-Bromo-6-morpholinonicotinic acid is used in the production of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical modifications makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-morpholinonicotinic acid typically involves the bromination of 6-morpholinonicotinic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane or methanol. The reaction conditions often require careful control of temperature and pH to ensure the selective bromination at the desired position on the nicotinic acid ring .
Industrial Production Methods: Industrial production of 5-Bromo-6-morpholinonicotinic acid may involve large-scale bromination reactions using automated reactors to ensure consistent product quality. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Bromo-6-morpholinonicotinic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in 5-Bromo-6-morpholinonicotinic acid can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in water or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives of 5-Bromo-6-morpholinonicotinic acid.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Mécanisme D'action
The primary mechanism of action of 5-Bromo-6-morpholinonicotinic acid involves the inhibition of dihydroorotate dehydrogenase. This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of pyrimidine nucleotides. By inhibiting this enzyme, 5-Bromo-6-morpholinonicotinic acid disrupts the synthesis of DNA and RNA, leading to reduced cell proliferation.
Molecular Targets and Pathways:
Dihydroorotate dehydrogenase: The primary target of 5-Bromo-6-morpholinonicotinic acid.
Pyrimidine biosynthesis pathway: The pathway affected by the inhibition of dihydroorotate dehydrogenase.
Comparaison Avec Des Composés Similaires
6-Morpholinonicotinic acid: The parent compound of 5-Bromo-6-morpholinonicotinic acid.
5-Bromo-2-morpholinonicotinic acid: A similar compound with the bromine atom at a different position on the nicotinic acid ring.
5-Bromo-6-morpholinopyridine: A structurally related compound with a pyridine ring instead of a nicotinic acid ring.
Uniqueness: 5-Bromo-6-morpholinonicotinic acid is unique due to its specific inhibitory effects on dihydroorotate dehydrogenase. This makes it a valuable compound for studying the pyrimidine biosynthesis pathway and for developing potential therapeutic agents targeting diseases characterized by rapid cell proliferation.
Propriétés
IUPAC Name |
5-bromo-6-morpholin-4-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-8-5-7(10(14)15)6-12-9(8)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWXVYHWVBXED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670263 |
Source


|
| Record name | 5-Bromo-6-(morpholin-4-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216637-77-2 |
Source


|
| Record name | 5-Bromo-6-(morpholin-4-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

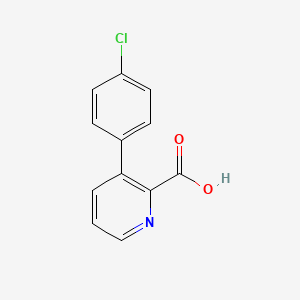
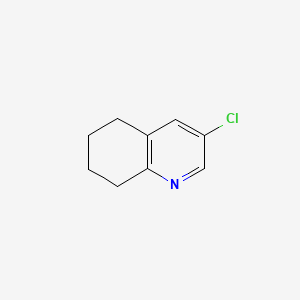
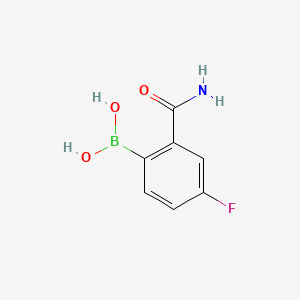
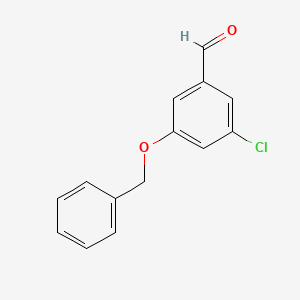
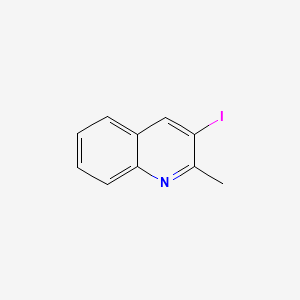
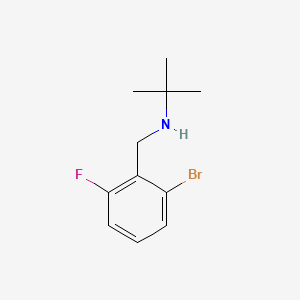
![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)
